molecular formula C5H10N4 B2872369 (1R,2S)-2-Azidocyclopentan-1-amine CAS No. 2460740-65-0

(1R,2S)-2-Azidocyclopentan-1-amine

Cat. No.: B2872369
CAS No.: 2460740-65-0
M. Wt: 126.163
InChI Key: TWOCVBHEZOMAKH-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-Azidocyclopentan-1-amine is a chiral organic compound that features an azide group attached to a cyclopentane ring

Scientific Research Applications

(1R,2S)-2-Azidocyclopentan-1-amine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to discuss the mechanism of action for this compound .

Safety and Hazards

As with any chemical, handling “(1R,2S)-2-Azidocyclopentan-1-amine” would require appropriate safety measures. The azide group, in particular, can be hazardous due to its potential to decompose explosively .

Future Directions

The future research directions for “(1R,2S)-2-Azidocyclopentan-1-amine” would depend on its potential applications. For instance, if it shows biological activity, it could be studied further as a potential pharmaceutical compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Azidocyclopentan-1-amine typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a cyclopentane derivative, such as (1R,2S)-2-bromocyclopentan-1-amine, is treated with sodium azide in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety when handling azides.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Azidocyclopentan-1-amine can undergo various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The azide group can participate in substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium azide in dimethylformamide or other polar aprotic solvents.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.

Major Products Formed

    Reduction: (1R,2S)-2-Aminocyclopentan-1-amine.

    Cycloaddition: 1,2,3-Triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Aminocyclopentan-1-amine: The reduced form of (1R,2S)-2-Azidocyclopentan-1-amine.

    (1R,2S)-2-Bromocyclopentan-1-amine: A precursor in the synthesis of this compound.

    Cyclopentylamine: A simpler analog without the azide group.

Uniqueness

This compound is unique due to the presence of the azide group, which imparts distinct reactivity and enables its use in click chemistry and other bioorthogonal reactions. This sets it apart from its analogs and makes it valuable in various synthetic and biological applications.

Properties

IUPAC Name

(1R,2S)-2-azidocyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c6-4-2-1-3-5(4)8-9-7/h4-5H,1-3,6H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOCVBHEZOMAKH-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N=[N+]=[N-])N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N=[N+]=[N-])N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.